Cas no 87532-08-9 (Pentanoic acid, 2-(acetyloxy)-, 1,1-dimethylethyl ester)

Pentanoic acid, 2-(acetyloxy)-, 1,1-dimethylethyl ester structure
87532-08-9 structure
Product Name:Pentanoic acid, 2-(acetyloxy)-, 1,1-dimethylethyl ester
CAS No:87532-08-9
MF:C11H20O4
MW:216.274104118347
CID:655331
PubChem ID:13122640
Update Time:2025-04-19

Pentanoic acid, 2-(acetyloxy)-, 1,1-dimethylethyl ester Chemical and Physical Properties

Names and Identifiers

    • Pentanoic acid, 2-(acetyloxy)-, 1,1-dimethylethyl ester
    • tert-butyl 2-acetyloxypentanoate
    • tert-Butyl 2-(acetyloxy)pentanoate
    • 87532-08-9
    • DTXSID70519598
    • Inchi: 1S/C11H20O4/c1-6-7-9(14-8(2)12)10(13)15-11(3,4)5/h9H,6-7H2,1-5H3
    • InChI Key: DUQNVLPBNXNTFB-UHFFFAOYSA-N
    • SMILES: O(C(C(CCC)OC(C)=O)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 216.13615911g/mol
  • Monoisotopic Mass: 216.13615911g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 7
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 52.6Ų

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